4-(tert-butyl)-N-(2-(furan-2-yl)-2-tosylethyl)benzamide
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Overview
Description
4-(tert-butyl)-N-(2-(furan-2-yl)-2-tosylethyl)benzamide is a synthetic organic compound that features a benzamide core substituted with a tert-butyl group and a tosylethyl group attached to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butyl)-N-(2-(furan-2-yl)-2-tosylethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common route includes:
Formation of the tosylethyl intermediate: This step involves the reaction of 2-furan-2-yl-ethanol with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine to form 2-(furan-2-yl)-2-tosylethyl chloride.
Coupling with benzamide: The tosylethyl intermediate is then reacted with 4-(tert-butyl)benzamide in the presence of a base like potassium carbonate (K2CO3) to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
4-(tert-butyl)-N-(2-(furan-2-yl)-2-tosylethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the furan ring to a tetrahydrofuran derivative.
Substitution: The tosyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the tosyl group.
Major Products Formed
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(tert-butyl)-N-(2-(furan-2-yl)-2-tosylethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and tosyl group can play crucial roles in binding to these targets, while the tert-butyl group may influence the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
4-(tert-butyl)-N-(2-(furan-2-yl)ethyl)benzamide: Lacks the tosyl group, which may affect its reactivity and biological activity.
4-(tert-butyl)-N-(2-(thiophen-2-yl)-2-tosylethyl)benzamide: Contains a thiophene ring instead of a furan ring, which can alter its electronic properties and reactivity.
4-(tert-butyl)-N-(2-(furan-2-yl)-2-mesylethyl)benzamide: Has a mesyl group instead of a tosyl group, potentially affecting its reactivity and solubility.
Uniqueness
4-(tert-butyl)-N-(2-(furan-2-yl)-2-tosylethyl)benzamide is unique due to the combination of its structural features, including the furan ring, tosyl group, and tert-butyl group. These features contribute to its distinct reactivity, stability, and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H27NO4S |
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Molecular Weight |
425.5 g/mol |
IUPAC Name |
4-tert-butyl-N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]benzamide |
InChI |
InChI=1S/C24H27NO4S/c1-17-7-13-20(14-8-17)30(27,28)22(21-6-5-15-29-21)16-25-23(26)18-9-11-19(12-10-18)24(2,3)4/h5-15,22H,16H2,1-4H3,(H,25,26) |
InChI Key |
JFMLRJNLYLKUPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC=C(C=C2)C(C)(C)C)C3=CC=CO3 |
Origin of Product |
United States |
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